9,10-Bis(3-methylphenyl)phenanthrene
Description
9,10-Bis(3-methylphenyl)phenanthrene is a polycyclic aromatic hydrocarbon (PAH) derivative featuring phenanthrene as the core structure, substituted at the 9- and 10-positions with 3-methylphenyl groups. Its synthesis involves an Ullmann condensation reaction between 9,10-bis(3-methylanilino)phenanthrene and m-iodotoluene in the presence of potassium hydroxide, copper(I) bromide, and ethyltriphenylphosphonium bromide, yielding the target compound after crystallization .
Properties
CAS No. |
108789-26-0 |
|---|---|
Molecular Formula |
C28H22 |
Molecular Weight |
358.5 g/mol |
IUPAC Name |
9,10-bis(3-methylphenyl)phenanthrene |
InChI |
InChI=1S/C28H22/c1-19-9-7-11-21(17-19)27-25-15-5-3-13-23(25)24-14-4-6-16-26(24)28(27)22-12-8-10-20(2)18-22/h3-18H,1-2H3 |
InChI Key |
KRVMBQACBQECCM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C(C3=CC=CC=C3C4=CC=CC=C42)C5=CC=CC(=C5)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Bis(3-methylphenyl)phenanthrene typically involves the Suzuki or Sonogashira cross-coupling reactions. These reactions are performed under specific conditions to ensure high yields and purity. For instance, the Suzuki coupling reaction involves the use of palladium catalysts, such as Pd(PPh3)4, in the presence of a base like K2CO3, and a solvent such as toluene or DMF. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures .
Industrial Production Methods
While detailed industrial production methods for 9,10-Bis(3-methylphenyl)phenanthrene are not extensively documented, the principles of scaling up laboratory synthesis to industrial production generally involve optimizing reaction conditions, using continuous flow reactors, and ensuring stringent quality control measures to achieve consistent product quality .
Chemical Reactions Analysis
Types of Reactions
9,10-Bis(3-methylphenyl)phenanthrene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur, particularly at the phenyl rings, using reagents such as halogens or nitrating agents
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst
Major Products
Oxidation: Formation of phenanthrenequinone derivatives.
Reduction: Formation of partially hydrogenated phenanthrene derivatives.
Substitution: Formation of halogenated or nitrated phenanthrene derivatives
Scientific Research Applications
9,10-Bis(3-methylphenyl)phenanthrene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its interactions with biological macromolecules and potential bioactivity.
Medicine: Investigated for its potential use in drug development and photodynamic therapy.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its photophysical properties
Mechanism of Action
The mechanism by which 9,10-Bis(3-methylphenyl)phenanthrene exerts its effects is primarily through its interactions with molecular targets such as enzymes and receptors. Its polycyclic aromatic structure allows it to intercalate with DNA, potentially affecting gene expression and cellular functions. Additionally, its photophysical properties enable it to generate reactive oxygen species upon light activation, which can be harnessed in photodynamic therapy .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Halogen Substituents
9,10-Bis(4-bromophenyl)phenanthrene (CAS 176955-47-8) replaces the methyl groups with bromine atoms at the para positions of the phenyl rings. This substitution increases molecular weight (488.22 g/mol vs. 414.53 g/mol for the methyl derivative) and alters electronic properties due to bromine’s electron-withdrawing nature. The brominated analogue exhibits enhanced reactivity in cross-coupling reactions, making it valuable in polymer and ligand synthesis .
| Property | 9,10-Bis(3-methylphenyl)phenanthrene | 9,10-Bis(4-bromophenyl)phenanthrene |
|---|---|---|
| Molecular Weight (g/mol) | 414.53 | 488.22 |
| Substituent Effect | Electron-donating (methyl) | Electron-withdrawing (bromine) |
| Key Applications | Arylamine precursors | Polymer synthesis |
Oxygenated Derivatives
9,10-Phenanthrenequinone (9,10-PQ) lacks aromaticity at the 9,10-positions due to two ketone groups. This structural difference significantly enhances redox activity, enabling cytotoxicity via oxidative stress and redox cycling . In contrast, 9,10-Bis(3-methylphenyl)phenanthrene’s fully aromatic system lacks such reactivity, making it less biologically active but more stable under ambient conditions.
Methoxy’s electron-donating nature increases solubility in polar solvents compared to the hydrophobic methylphenyl derivative .
Dihydro Derivatives
9,10-Dihydrophenanthrenes (e.g., hircinol) feature a saturated 9,10-bond, reducing planarity and conjugation. This structural modification enhances antifungal activity in natural products, as seen in Dioscorea and Dendrobium species .
Carcinogenic and Anticancer Analogues
2-Acetylaminophenanthrene (from acetylaminofluorene derivatives) exhibits carcinogenic activity, inducing mammary gland tumors and leukemia in rats . Conversely, 9,10-dihydrophenanthrene derivatives from Dendrobium officinale demonstrate cytotoxicity against cancer cell lines (e.g., HI-60, IC₅₀ = 11.96 μM), suggesting substituent-dependent bioactivity divergence .
Environmental Degradation and Stability
Phenanthrene (parent compound) undergoes microbial degradation via dioxygenase enzymes to form 9,10-dihydrodiols and phthalic acid . The bulky 3-methylphenyl substituents in 9,10-Bis(3-methylphenyl)phenanthrene likely hinder enzymatic access, increasing environmental persistence compared to unsubstituted phenanthrene.
Pyrene and naphthalene degrade faster in aqueous media (slopes of biodegradation curves: phenanthrene ≈ naphthalene > pyrene) . The methylphenyl groups in 9,10-Bis(3-methylphenyl)phenanthrene may further reduce solubility and biodegradation rates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
